molecular formula C22H21N5O2 B12131885 {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide

{2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide

Cat. No.: B12131885
M. Wt: 387.4 g/mol
InChI Key: GQWYKSHFPBFZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide is a complex organic molecule with a unique structure It belongs to the class of pyridopyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide typically involves multi-step reactionsCommon reagents used in these reactions include anhydrous aluminum chloride as a catalyst and various substituted phenols .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

The compound {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a biochemical probe to study various biological processes.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide lies in its specific structural features and the presence of the imino and methylcarboxamide groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

6-imino-N,11-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-13-6-8-15(9-7-13)12-27-18(23)16(21(28)24-3)11-17-20(27)25-19-14(2)5-4-10-26(19)22(17)29/h4-11,23H,12H2,1-3H3,(H,24,28)

InChI Key

GQWYKSHFPBFZSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC)C(=O)N4C=CC=C(C4=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.